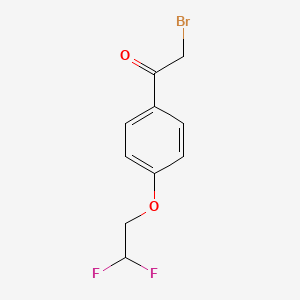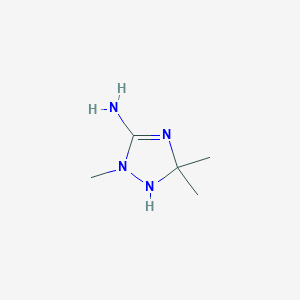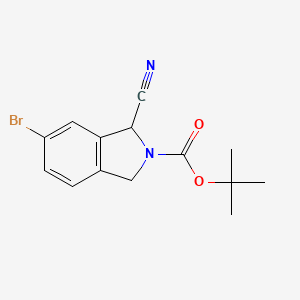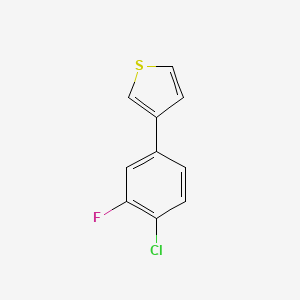
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenolic group. This compound is known for its significant antioxidant properties and is often used in various industrial applications to prevent oxidation and degradation of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol typically involves the reaction of 2,4-di-tert-butylphenol with a polyethylene glycol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as column chromatography or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives of the phenolic group.
Applications De Recherche Scientifique
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential to protect biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative damage in cells.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their durability and longevity.
Mécanisme D'action
The antioxidant properties of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials. The phenolic group plays a crucial role in this mechanism by stabilizing the free radicals through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Butylated hydroxyanisole (BHA): Another common antioxidant used in various industries.
Uniqueness
29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is unique due to its extended ether linkages, which enhance its solubility and stability in various solvents. This structural feature also contributes to its effectiveness as an antioxidant in diverse applications.
Propriétés
Numéro CAS |
68214-69-7 |
|---|---|
Formule moléculaire |
C34H62O11 |
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-ditert-butylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-7-8-32(31(29-30)34(4,5)6)45-28-27-44-26-25-43-24-23-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-35/h7-8,29,35H,9-28H2,1-6H3 |
Clé InChI |
TZOZGEFFYPNSAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


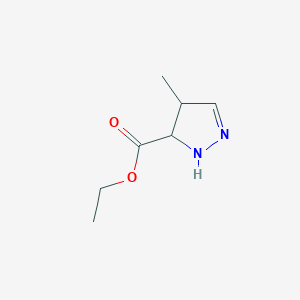
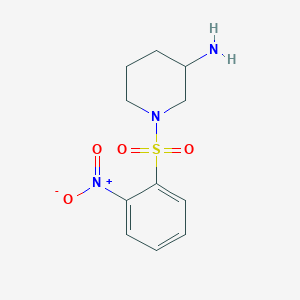

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
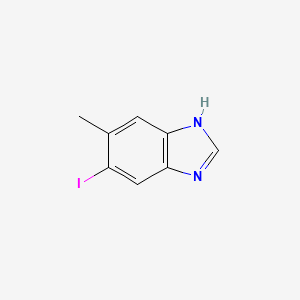

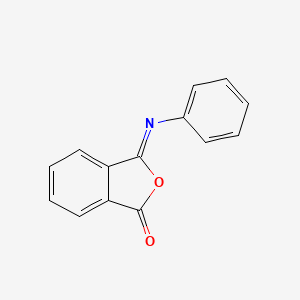
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
